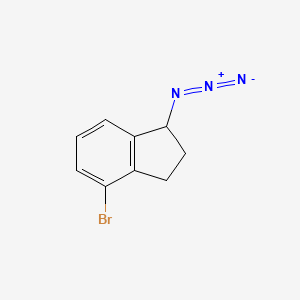

1-azido-4-bromo-2,3-dihydro-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-bromo-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGBORJZUJVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 4 Bromo 2,3 Dihydro 1h Indene

Modern Synthetic Approaches to 1-azido-4-bromo-2,3-dihydro-1H-indene

Asymmetric Synthesis Strategies for Chiral Derivatives of this compound

The creation of chiral derivatives of this compound, which possess a stereocenter at the C1 position, requires the use of asymmetric synthesis techniques. A prominent strategy involves the enantioselective functionalization of the corresponding alkene, 4-bromo-1H-indene.

One powerful biocatalytic approach is the asymmetric azidohydroxylation, which has been successfully applied to styrene derivatives, including indene (B144670). researchgate.nettudelft.nl This method utilizes a chemo-enzymatic cascade. First, a styrene monooxygenase (SMO) enzyme catalyzes the highly enantioselective epoxidation of the alkene. tudelft.nl The resulting chiral epoxide is then subjected to regioselective ring-opening by an azide (B81097) nucleophile (e.g., sodium azide). researchgate.net This two-step, one-pot cascade can produce chiral 1,2-azido alcohols with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.nettudelft.nl For the synthesis of the target compound, this would yield a chiral 1-azido-4-bromo-2,3-dihydro-1H-inden-2-ol intermediate, which would then require a subsequent dehydroxylation step to afford the final product.

Another advanced strategy for inducing chirality in similar scaffolds involves metalloradical catalysis. For instance, cobalt(II)-based catalytic systems have been employed for the asymmetric desymmetrization of 2-indane-derived sulfamoyl azides through intramolecular C-H amination, demonstrating that chirality can be effectively introduced into the indane framework via catalyst control. nih.gov Such catalyst-based approaches could be adapted for the direct asymmetric azidation of C-H bonds or other prochiral precursors.

Flow Chemistry Applications in this compound Synthesis

The synthesis of organic azides often involves potentially explosive intermediates and the toxic hydrazoic acid byproduct, presenting significant safety challenges in traditional batch processing. prolabas.comresearchgate.net Continuous flow chemistry offers a robust solution to mitigate these risks and enhance reaction efficiency. wuxiapptec.com

Flow chemistry systems utilize microreactors or tubular reactors with small internal volumes, which prevents the accumulation of large quantities of hazardous materials and improves heat transfer, thereby reducing the risk of thermal runaways. wuxiapptec.com This technology allows for the safe use of reaction conditions, such as high temperatures, that would be dangerous in a batch setup. beilstein-journals.org For example, in the synthesis of the antiviral drug Tamiflu, a key azide intermediate was synthesized in a flow reactor at 190 °C with a residence time of only 45 seconds, achieving full conversion and an 89% isolated yield safely and efficiently. beilstein-journals.org

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield, purity, and efficiency of the synthesis of this compound. Key parameters include the choice of solvent, reaction temperature and pressure, and catalyst system. The most probable synthetic route would be a nucleophilic substitution reaction on a precursor such as 1,4-dibromo-2,3-dihydro-1H-indene using an azide salt.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent significantly impacts the rate and outcome of nucleophilic substitution reactions involving the azide ion. libretexts.org The azide anion is a potent nucleophile, and its reactivity is highly dependent on the nature of the solvent. masterorganicchemistry.comresearchgate.net

For a bimolecular nucleophilic substitution (SN2) reaction, polar aprotic solvents are generally preferred. libretexts.org Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile enhance the nucleophilicity of the azide ion. researchgate.net They effectively solvate the counter-ion (e.g., Na⁺) while leaving the azide anion relatively "bare" and more reactive, thereby accelerating the reaction rate. libretexts.org

Conversely, polar protic solvents like water and alcohols (e.g., methanol, ethanol) can form strong hydrogen bonds with the azide anion. This solvation shell stabilizes the nucleophile, increasing the activation energy of the reaction and thus decreasing the rate of an SN2 reaction. libretexts.orgresearchgate.net Therefore, transitioning from a protic to a polar aprotic solvent is expected to substantially increase the reaction yield and reduce the reaction time.

| Entry | Solvent | Solvent Type | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | Polar Protic | 24 | 25 |

| 2 | Acetonitrile | Polar Aprotic | 12 | 65 |

| 3 | DMF | Polar Aprotic | 6 | 88 |

| 4 | DMSO | Polar Aprotic | 4 | 95 |

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully optimized. According to the Arrhenius equation, increasing the reaction temperature generally leads to a higher reaction rate. For nucleophilic substitution with sodium azide, moderate heating is often employed to achieve a practical reaction time. However, organic azides are known to be thermally unstable and can decompose exothermically. This necessitates a careful balance between reaction kinetics and safety. The optimal temperature is one that provides a reasonable rate without significant product degradation or posing a safety hazard.

Pressure is typically not a primary variable for optimization in liquid-phase reactions of this type unless dealing with highly volatile solvents or gaseous reagents. Most azidation reactions are conducted at atmospheric pressure.

Catalyst Loading and Ligand Effects in Catalyzed Transformations

While a direct nucleophilic substitution may not require a catalyst, modern C-N bond-forming reactions often employ transition metal catalysis (e.g., using copper or nickel) to improve efficiency and substrate scope. rsc.orgnih.gov In such a scenario, the optimization of catalyst loading and the choice of ligand are paramount. scholaris.ca

Catalyst Loading: The goal is to use the lowest possible amount of catalyst to achieve a high conversion rate, which minimizes costs and reduces the potential for metal contamination in the final product. The optimal loading is determined experimentally by running a series of reactions with varying catalyst concentrations.

Ligand Effects: The ligand coordinated to the metal center plays a crucial role in catalysis by modulating the metal's electronic properties and steric environment. scholaris.ca This directly influences the catalyst's activity, stability, and selectivity. A screening of different ligand classes, such as phosphines or N-heterocyclic carbenes (NHCs), is often necessary to identify the most effective one for a specific transformation. The proper ligand can dramatically increase the reaction yield by facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

| Entry | Catalyst (mol%) | Ligand | Yield (%) |

|---|---|---|---|

| 1 | CuI (5) | None | 15 |

| 2 | CuI (5) | L-Proline | 55 |

| 3 | CuI (5) | (±)-trans-1,2-Diaminocyclohexane | 78 |

| 4 | CuI (2) | (±)-trans-1,2-Diaminocyclohexane | 75 |

| 5 | CuI (1) | (±)-trans-1,2-Diaminocyclohexane | 60 |

Structural Elucidation and Conformational Analysis of 1 Azido 4 Bromo 2,3 Dihydro 1h Indene

Spectroscopic Techniques for Definitive Structural Assignment of 1-azido-4-bromo-2,3-dihydro-1H-indene

A suite of spectroscopic methods is essential for the complete structural assignment of this compound in solution, confirming its constitution, regiochemistry, and the relative stereochemistry of its substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions of the indene (B144670) core. The aromatic region would likely display three signals corresponding to the protons on the brominated benzene (B151609) ring. Their splitting patterns and coupling constants would confirm the 1,4-disubstitution pattern. The aliphatic portion of the spectrum would feature signals for the proton at the C1 position, which is attached to the azide-bearing carbon, and the four protons of the two methylene (B1212753) groups at C2 and C3. The signal for the proton at C1 would appear as a multiplet due to coupling with the adjacent C2 protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure by showing the expected number of unique carbon signals. Due to the molecule's asymmetry, nine distinct signals are anticipated: six for the aromatic carbons and three for the aliphatic carbons (C1, C2, C3). The chemical shifts would be influenced by the attached functional groups; for instance, the C1 carbon bearing the azide (B81097) group would be shifted downfield, as would the C4 carbon bonded to the bromine atom.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Key correlations would be observed between the proton at C1 and the protons at C2, and between the C2 and C3 methylene protons, confirming the sequence of the five-membered ring. In the aromatic region, correlations would establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 1 | ~5.0-5.2 (dd) | ~65-70 | C2, C7a |

| 2 | ~2.2-2.4 (m), ~2.5-2.7 (m) | ~30-35 | C1, C3, C3a |

| 3 | ~2.9-3.1 (m), ~3.2-3.4 (m) | ~32-37 | C2, C3a, C4 |

| 3a | - | ~140-145 | H2, H3, H5 |

| 4 | - | ~120-125 | H3, H5 |

| 5 | ~7.4-7.5 (d) | ~130-135 | C3a, C4, C7 |

| 6 | ~7.1-7.2 (dd) | ~128-132 | C4, C7a |

| 7 | ~7.2-7.3 (d) | ~125-130 | C5, C7a |

| 7a | - | ~142-147 | H1, H6, H7 |

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact molecular formula (C₉H₈BrN₃). A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. wikipedia.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. youtube.com

Fragmentation Pathway: The fragmentation pattern provides structural clues. For aryl azides, a common initial fragmentation step is the loss of a molecule of nitrogen (N₂), which is a stable neutral species. researchgate.net A plausible fragmentation pathway for this compound would be:

Loss of N₂ from the molecular ion to form a nitrenium or rearranged ion.

Subsequent loss of a bromine radical (Br•) or hydrogen bromide (HBr).

Cleavage of the five-membered ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (relative intensity) | Ion Formula | Description |

| 253/255 (~1:1) | [C₉H₈⁷⁹BrN₃]⁺ / [C₉H₈⁸¹BrN₃]⁺ | Molecular Ion ([M]⁺) |

| 225/227 (~1:1) | [C₉H₈⁷⁹BrN]⁺ / [C₉H₈⁸¹BrN]⁺ | [M-N₂]⁺ |

| 146 | [C₉H₈N]⁺ | [M-N₂-Br]⁺ |

| 116 | [C₉H₈]⁺ | Indene radical cation from rearrangement |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are vital for identifying the functional groups present in the molecule.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (-N₃). This band typically appears in the region of 2100-2130 cm⁻¹. publish.csiro.aunih.govresearchgate.net The presence of this intense peak is a clear confirmation of the azide functionality.

Other significant absorptions would include:

Aromatic C-H stretching vibrations, typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene groups, appearing just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

The C-Br stretching vibration, which would appear at lower frequencies in the fingerprint region.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2110 | Strong, Sharp | Asymmetric Stretch | Azide (-N₃) |

| 3020-3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H (CH₂) |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 500-600 | Medium | C-Br Stretch | Aryl Bromide |

X-ray Crystallography for Solid-State Structure Determination of this compound, drawing insights from studies on related bromo-dihydroindenols and isoindolinone derivatives

While spectroscopic methods define the molecular structure in solution, single-crystal X-ray crystallography provides the most precise information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for the title compound has not been reported, insights can be drawn from studies on structurally related bromo-derivatives. mdpi.comdoaj.org

The carbon atom at the C1 position of this compound is a stereocenter, meaning the compound is chiral and can exist as a pair of enantiomers. If a single enantiomer is crystallized in a non-centrosymmetric (chiral) space group, X-ray crystallography can be used to determine its absolute configuration. The presence of the bromine atom is particularly advantageous for this purpose. As a relatively heavy atom, bromine exhibits significant anomalous dispersion of X-rays. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute structure can be determined, and a Flack parameter close to zero would confirm the correct enantiomeric assignment.

Conformational Analysis of the Dihydroindene Ring System in this compound

The five-membered ring in the 2,3-dihydro-1H-indene system is not planar. To alleviate torsional strain that would arise from an eclipsed arrangement of hydrogen atoms on adjacent carbon atoms, the ring adopts a puckered conformation. This puckering is a dynamic process, and for substituted indanes, specific conformations are energetically favored.

The cyclopentane (B165970) ring of the 2,3-dihydro-1H-indene core typically adopts an "envelope" or "twist" (half-chair) conformation. In the case of this compound, the fusion to the benzene ring restricts the possible conformations. The C-3a and C-7a bond is shared between the two rings, anchoring the five-membered ring. Consequently, the most significant puckering occurs at carbons C-1, C-2, and C-3.

The puckering of a five-membered ring can be quantitatively described by the Cremer-Pople puckering parameters, which include the puckering amplitude (q) and the phase angle (φ). While specific experimental values for this compound are not available in the literature, analysis of related indane derivatives suggests that the ring will adopt a conformation that minimizes steric interactions. The fusion to the benzene ring introduces inherent strain, which is balanced against the torsional strain of the cyclopentane portion. The substitution pattern is expected to influence the exact puckering parameters, leading to a specific, energetically preferred conformation.

Table 1: Theoretical Puckering Parameters for Substituted 2,3-Dihydro-1H-indene Rings

| Parameter | Description | Expected Value Range |

|---|---|---|

| Puckering Amplitude (q) | The degree of out-of-plane deviation of the ring atoms. | 0.3 - 0.5 Å |

Note: The values in this table are estimations based on related structures and theoretical principles, as direct experimental data for this compound is not available.

The puckering of the dihydroindene ring system results in two distinct orientations for the substituent at the C-1 position: pseudo-axial and pseudo-equatorial. In the pseudo-axial orientation, the substituent is roughly perpendicular to the mean plane of the ring, while in the pseudo-equatorial orientation, it is more aligned with the plane.

For the 1-azido group in this compound, a conformational equilibrium between the pseudo-axial and pseudo-equatorial positions is expected. Generally, bulky substituents prefer the less sterically hindered pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the hydrogen atoms on the same face of the ring. The azido (B1232118) group, while linear, has a degree of steric demand that would favor the pseudo-equatorial orientation. Studies on other 1-substituted indanes have shown a strong preference for the pseudo-equatorial conformer. nih.govontosight.ai

Table 2: Conformational Preference of the 1-Azido Group

| Conformer | Key Dihedral Angles (Estimated) | Relative Energy (Theoretical) |

|---|---|---|

| Pseudo-equatorial | H-C1-C2-H: ~150-160° | Lower |

Note: The dihedral angles and relative energies are theoretical estimations based on general principles of conformational analysis in five-membered rings.

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available for the chemical compound “this compound.” The search did not yield any detailed research findings, experimental data, or publications concerning the reactivity and transformation pathways of this particular molecule.

As a result, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. Fulfilling the request for data tables and detailed research findings would require speculation or extrapolation from the known reactivity of related but distinct chemical structures, which would not meet the required standards of scientific accuracy for this specific compound.

Therefore, the article cannot be created in adherence to the provided instructions and quality standards.

Reactivity and Transformation Pathways of 1 Azido 4 Bromo 2,3 Dihydro 1h Indene

Reactivity of the Bromine Moiety in 1-azido-4-bromo-2,3-dihydro-1H-indene

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom attached to the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction

The Suzuki coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org In the context of this compound, the bromo substituent can readily participate in Suzuki couplings with various aryl or vinyl boronic acids or their esters. This reaction would typically be carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate. beilstein-journals.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Studies on similar bromo-substituted heterocyclic systems have demonstrated the efficacy of Suzuki couplings in generating diverse molecular architectures. beilstein-journals.orgnih.govnih.gov

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium catalyst in the presence of a base. wikipedia.org The bromo group of this compound makes it a suitable substrate for Heck reactions. mdpi.comnih.gov This reaction would enable the introduction of various alkenyl groups at the 4-position of the dihydroindene core. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. libretexts.orgorganic-chemistry.org

Sonogashira Reaction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The bromo substituent on the dihydroindene ring can effectively participate in Sonogashira couplings, allowing for the introduction of alkynyl moieties. nih.govresearchgate.net The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. libretexts.org

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted dihydroindene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-substituted dihydroindene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl-substituted dihydroindene |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The carbon-bromine bond in this compound can be transformed into a carbon-metal bond, generating highly reactive organometallic intermediates such as Grignard reagents and organolithiums. These intermediates are potent nucleophiles and strong bases, enabling a wide range of subsequent chemical transformations.

Grignard Reagents

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.combyjus.com The reaction of this compound with magnesium would be expected to form the corresponding Grignard reagent, 1-azido-2,3-dihydro-1H-inden-4-ylmagnesium bromide. However, the presence of the azide (B81097) group introduces a potential compatibility issue, as Grignard reagents can react with azides. Careful control of reaction conditions would be necessary to favor the formation of the Grignard reagent over competing side reactions. Once formed, this Grignard reagent could react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new carbon-based functional groups. byjus.com

Organolithium Reagents

Organolithium reagents are another important class of organometallic compounds that can be prepared from organic halides. One common method is halogen-metal exchange, where an organohalide is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. This reaction is typically very fast, even at low temperatures. Applying this to this compound, treatment with an alkyllithium reagent could potentially lead to the formation of 1-azido-2,3-dihydro-1H-inden-4-yllithium. Similar to Grignard reagents, the azide functionality's compatibility with the highly reactive organolithium species would be a critical consideration. Organolithium reagents are generally more reactive than their Grignard counterparts and can participate in a similar range of reactions with electrophiles.

Reactivity of the Dihydroindene Core of this compound

The dihydroindene core, consisting of a benzene (B151609) ring fused to a five-membered ring, possesses its own characteristic reactivity, primarily centered on the aromatic portion of the molecule.

Electrophilic Aromatic Substitution

The benzene ring of the dihydroindene core is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the directing effects of the existing substituents: the azido (B1232118) group, the bromo group, and the fused aliphatic ring.

The bromo group is a deactivating but ortho-, para-directing substituent. uci.edu The azide group's electronic effect is more complex, but it is generally considered to be a deactivating, ortho-, para-director as well. The fused five-membered ring can be considered an alkyl substituent, which is activating and ortho-, para-directing. The interplay of these directing effects will determine the position of substitution for incoming electrophiles in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.org The substitution will likely occur at the positions ortho or para to the most activating group and not sterically hindered.

Ring-Opening or Rearrangement Reactions

While the dihydroindene core is generally stable, under certain conditions, it could potentially undergo ring-opening or rearrangement reactions. For instance, strong oxidizing agents or high temperatures might lead to the cleavage of the five-membered ring. Rearrangement reactions, such as the Wagner-Meerwein rearrangement, are typically associated with carbocationic intermediates. While not a common reaction pathway for this system under normal conditions, the formation of a carbocation on the dihydroindene core, for example during certain electrophilic additions or solvolysis reactions, could potentially trigger such rearrangements. Additionally, certain transition metal-catalyzed reactions have been shown to promote the ring-opening of unstrained heterocycles and could potentially be adapted for carbocyclic systems under specific conditions. nih.govnih.gov

The azide group itself can undergo rearrangement reactions, such as the Curtius rearrangement, upon thermolysis or photolysis, which involves the loss of nitrogen gas to form a highly reactive nitrene intermediate. libretexts.org This nitrene can then undergo various transformations, including insertion or rearrangement to an isocyanate.

Computational and Theoretical Studies of 1 Azido 4 Bromo 2,3 Dihydro 1h Indene

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules without the need for direct experimental synthesis. For a molecule like 1-azido-4-bromo-2,3-dihydro-1H-indene, where experimental data may be scarce, theoretical studies are invaluable for predicting its electronic structure, conformational preferences, spectroscopic signatures, and potential reaction pathways. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into molecular behavior at the atomic level.

Advanced Applications of 1 Azido 4 Bromo 2,3 Dihydro 1h Indene in Organic Synthesis

1-azido-4-bromo-2,3-dihydro-1H-indene as a Bifunctional Synthon in Complex Molecule Synthesis

The utility of this compound as a bifunctional synthon lies in the orthogonal reactivity of its azide (B81097) and bromo groups. This allows for a stepwise and controlled elaboration of the molecular structure. For instance, the azide can be selectively reacted with an alkyne via CuAAC to form a triazole ring, leaving the bromo group untouched for subsequent transformations. This sequential functionalization is crucial in the construction of complex molecules where precise control over the introduction of different substituents is paramount.

The dihydroindene core itself provides a rigid scaffold, which can be beneficial for positioning appended molecular fragments in a well-defined spatial arrangement. This is particularly important in medicinal chemistry and materials science, where the three-dimensional structure of a molecule is directly related to its function.

Synthesis of Complex Polycyclic Systems utilizing this compound

The dual functionality of this compound can be harnessed for the construction of intricate polycyclic systems. Intramolecular reactions, where both the azide and the bromo group react with functionalities within the same molecule, can lead to the formation of novel fused or bridged ring systems. For example, a molecule containing both an alkyne and a suitable coupling partner for the bromo group could undergo a tandem reaction sequence to generate a complex polycycle in a single synthetic operation.

Furthermore, intermolecular reactions can be designed to build polycyclic frameworks. A palladium-catalyzed cross-coupling reaction at the bromo position could be followed by an intramolecular azide-alkyne cycloaddition, leading to the formation of a new heterocyclic ring fused to the indene (B144670) scaffold.

Integration into Macrocyclic Architectures

Macrocycles are of significant interest in areas such as drug discovery and host-guest chemistry. The defined geometry and bifunctional nature of this compound make it an attractive building block for the synthesis of macrocyclic structures. In a typical approach, the dihydroindene unit can be incorporated into a larger ring through sequential reactions involving its two functional groups.

For example, a long-chain molecule bearing a terminal alkyne at one end and a boronic acid at the other could be coupled with this compound in a two-step process. First, a Suzuki coupling would connect the boronic acid to the bromo-substituted position of the indene. The subsequent intramolecular CuAAC reaction between the azide and the terminal alkyne would then close the ring, forming the macrocycle. The rigidity of the dihydroindene unit would impart a degree of pre-organization to the linear precursor, facilitating the macrocyclization step.

Role in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its orthogonal reactive sites. From this single precursor, a wide array of derivatives can be accessed by selectively addressing either the azide or the bromo group.

For instance, the azide can be converted into a diverse set of triazoles by reacting it with a variety of alkynes. Each of these triazole products, still containing the bromo handle, can then be subjected to a range of cross-coupling reactions. This two-dimensional diversification approach allows for the rapid generation of a large number of distinct molecules, which is highly valuable in the search for new bioactive compounds or materials with specific properties.

Precursor for Advanced Molecular Scaffolds, including those found in biologically active compounds

The 2,3-dihydro-1H-indene core is a structural motif present in a number of biologically active molecules. The ability to functionalize this core at two distinct positions with this compound provides a direct route to novel analogs of these natural products or synthetic drugs. For example, derivatives of dihydro-1H-indene have been investigated as tubulin polymerization inhibitors with potential anti-cancer applications. The introduction of azide and bromo functionalities allows for the facile attachment of various side chains and pharmacophores to probe the structure-activity relationships of these compounds.

The triazole ring, formed from the azide group, is itself a valuable pharmacophore, known to participate in hydrogen bonding and dipole interactions with biological targets. The combination of the rigid indene scaffold and the versatile triazole moiety makes derivatives of this compound promising candidates for drug discovery programs.

Ligand Design and Catalyst Development utilizing this compound derivatives

The development of new ligands for transition metal catalysis is a key area of chemical research. The rigid framework and the potential for introducing diverse functionalities make derivatives of this compound attractive candidates for ligand design. The triazole ring, formed via click chemistry, can act as a coordinating group for metal ions. By attaching phosphine, amine, or other coordinating groups through the bromo position, bidentate or even tridentate ligands can be synthesized.

Synthesis and Study of Analogues and Derivatives of 1 Azido 4 Bromo 2,3 Dihydro 1h Indene

Systematic Variation of Substituents on the Dihydroindene Ring

The properties and reactivity of the 1-azido-4-bromo-2,3-dihydro-1H-indene core can be systematically modified by introducing various substituents onto the dihydroindene ring. These modifications can influence the electronic environment of the aromatic ring and the reactivity of the azido (B1232118) and bromo functional groups. The synthesis of such functionalized indene (B144670) derivatives can be achieved through methods like Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis, starting from readily available substituted phenols. organic-chemistry.orgfigshare.com

The electronic nature of the substituents plays a crucial role. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, which can affect the rates of electrophilic aromatic substitution reactions if further modifications are intended. studymind.co.uk Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, making it less susceptible to electrophilic attack but potentially activating it for nucleophilic aromatic substitution under certain conditions. nih.govlibretexts.org

The position of the substituent also has a significant impact. For instance, a substituent at the C6 position would be para to the bromine at C4 and meta to the C1-azido group, leading to distinct electronic effects on each functional group.

Below is a table of hypothetical analogues and their potential research focus based on the introduced substituent.

| Substituent (R) | Position on Ring | Potential Influence and Research Focus |

| -OCH₃ | C6 | Increased electron density; study impact on azide (B81097) reactivity and cross-coupling. |

| -NO₂ | C6 | Decreased electron density; investigation of nucleophilic substitution possibilities. |

| -CF₃ | C5 | Strong electron-withdrawing effects; probe changes in azide stability and reactivity. |

| -Cl | C7 | Halogen substitution for alternative coupling strategies or steric hindrance studies. |

| -CH₃ | C5 | Mild electron-donating and steric effects; analysis of selectivity in reactions. |

This table is generated based on established principles of organic chemistry.

Synthesis and Reactivity of Isomeric Forms of Azido- and Bromo-Indenes

The constitutional isomers of this compound, where the positions of the azido and bromo groups are varied, are expected to exhibit different chemical reactivity. For instance, moving the bromine atom to the C5, C6, or C7 position would alter its electronic environment and steric accessibility for reactions like Suzuki or Heck coupling. researchgate.net

The synthesis of these isomers would require different starting materials or synthetic strategies. For example, the synthesis of a 7-bromo isomer might start from 7-bromo-1H-indene. sigmaaldrich.com Similarly, the position of the azide group is critical. A 2-azido isomer, for example, would lack the chirality of the parent compound and place the azide in an allylic-like position within the five-membered ring, potentially altering its stability and reactivity in cycloaddition reactions.

A comparison of the reactivity of different bromo-indene isomers shows that the position of the bromine atom influences the ease of its substitution. researchgate.net The reactivity of azides is also position-dependent, with factors like steric hindrance and local electronic effects playing a role.

| Isomer | Key Structural Difference | Expected Impact on Reactivity |

| 1-Azido-5-bromo-2,3-dihydro-1H-indene | Bromine is meta to the indane fusion | Altered electronic effects on the bromine, potentially affecting cross-coupling yields. |

| 1-Azido-6-bromo-2,3-dihydro-1H-indene | Bromine is para to the indane fusion | Different electronic communication between substituents. |

| 2-Azido-4-bromo-2,3-dihydro-1H-indene | Azide on the five-membered ring, achiral | Different stability and reactivity of the azide group; loss of C1 chirality. |

| 1-Bromo-4-azido-2,3-dihydro-1H-indene | Positions of functional groups swapped | The azide group's electronic influence on the benzylic C1 position would be different. |

This table is generated based on established principles of organic chemistry.

Homologation and Chain Extension Studies

Homologation, or the extension of a carbon chain by a single methylene (B1212753) unit, can be a powerful tool for modifying the structure of the dihydroindene core. nih.gov For instance, applying a one-carbon homologation to the double bond of a related indene precursor could lead to ring expansion, transforming the indene skeleton into a naphthalene (B1677914) derivative. researchgate.net This process, potentially mediated by photoredox catalysis, could create entirely new molecular scaffolds from precursors of this compound. researchgate.net

Chain extension studies could also focus on the substituents. For example, if the bromo group is converted to a formyl group via a Grignard reaction followed by formylation, a Wittig reaction could then be used to extend the carbon chain at this position, introducing alkenyl substituents of varying lengths. These extended chains could be used to alter the lipophilicity of the molecule or to act as linkers for conjugation to other molecules.

Incorporation into Polymeric Architectures for Synthetic Methodologies

The functional groups of this compound make it an interesting monomer for incorporation into polymeric structures. Indene itself is a well-known component in the production of coumarone-indene resins. wikipedia.org The specific functional groups of this derivative offer handles for controlled polymerization.

The azide group can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to attach the indene unit to a polymer backbone containing alkyne groups. This method is highly efficient and tolerant of many other functional groups.

Alternatively, the bromo group can be used in polymerization reactions. For example, it could be converted into a vinyl group via a Stille or Suzuki coupling, and this new vinyl monomer could then undergo radical or transition-metal-catalyzed polymerization. Vanadium complexes have been shown to be effective in the 2,3-selective polymerization of some phenyl-substituted allenes, suggesting that metal catalysis could control the polymerization of indene derivatives. rsc.org

| Functional Group | Polymerization Method | Resulting Polymer Architecture |

| Azide (-N₃) | Azide-Alkyne Cycloaddition (Click Chemistry) | Indene units as pendant groups on a pre-formed polymer backbone. |

| Bromo (-Br) | Conversion to vinyl, then radical polymerization | Poly(indene) backbone with pendant functional groups. |

| Bromo (-Br) | Polycondensation (e.g., Suzuki polycondensation) | Aromatic polymer with indene units directly in the main chain. |

This table is generated based on established principles of organic chemistry.

Design Principles for Modifying Reactivity and Selectivity in Related Indene Systems

The design of new indene derivatives with tailored reactivity and selectivity relies on fundamental principles of physical organic chemistry. The reactivity of the dihydroindene system can be modified by altering both electronic and steric factors.

Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the aromatic ring can profoundly influence the outcome of reactions. In the context of forming substituted indenes via electrocyclization, electron-donating groups at the meta position have been shown to favor the cyclization process. nih.govacs.org In contrast, strongly electron-withdrawing groups can deactivate the ring towards cyclization. nih.gov These principles can be applied to predict how substituents would affect reactions involving the azido or bromo groups of the target molecule.

Steric Effects: The size and position of substituents can dictate the regioselectivity of reactions by sterically hindering certain reaction sites. For example, a bulky substituent at the C5 position could influence the approach of a reactant to the bromine at C4.

Catalyst and Reagent Control: The choice of catalyst and reaction conditions is paramount for controlling selectivity. For instance, in the synthesis of boron-functionalized indenes, the reaction temperature can be adjusted to selectively form either indenes or benzofulvenes. nih.gov Similarly, the choice of a specific palladium catalyst and ligand can determine the efficiency and selectivity of cross-coupling reactions at the bromo position.

By carefully considering these design principles, it is possible to synthesize analogues of this compound with finely tuned properties for specific applications in materials science or medicinal chemistry. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-azido-4-bromo-2,3-dihydro-1H-indene?

The synthesis typically begins with brominated dihydroindene precursors. For example, 4-bromo-2,3-dihydro-1H-inden-1-one (CAS 222992-13-4) can serve as a starting material. A nucleophilic substitution reaction introduces the azide group, replacing the carbonyl oxygen or another leaving group. A reported method involves reacting brominated intermediates with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C for 12–24 hours . Yield optimization (e.g., 83% in analogous reactions) requires careful control of stoichiometry and reaction time .

Example Reaction Conditions Table

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromo-2,3-dihydro-1H-inden-1-one | NaN₃ | DMF | 70°C | 83% (analogous compound) |

Q. How should researchers characterize the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and functional group integration. For example, the azide group’s absence of protons simplifies aromatic region analysis, while bromine’s deshielding effect aids in assigning positions .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally similar brominated dihydroindenes .

- TLC and Melting Point : Monitor reaction progress (e.g., Rf = 0.3 in Pentane:EtOAc 9:1) and confirm purity via sharp melting ranges (e.g., 51–54°C in related compounds) .

Q. What safety precautions are necessary when handling this compound?

The azide group poses explosion risks under shock or high temperatures. Work with small quantities (<100 mg) in fume hoods, using blast shields. Bromine’s toxicity requires PPE (gloves, goggles) and protocols for spill containment. First-aid measures for inhalation include immediate fresh air and medical consultation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., CAL-B) and racemization catalysts (e.g., TBD) enables enantioselective synthesis. For example, CAL-B selectively acylates one enantiomer of a dihydroindene ester, while TBD catalyzes in situ racemization, achieving >95% enantiomeric excess (ee) in related systems . Optimize solvent (toluene or MTBE) and temperature (40–60°C) to balance enzyme activity and racemization rates.

Q. What are the mechanistic challenges in reactions involving the azido group?

Competing pathways (e.g., Staudinger reaction vs. Cu-catalyzed azide-alkyne cycloaddition) require careful control of catalysts and solvents. Azides can decompose via thermal or photolytic pathways, necessitating inert atmospheres and light-protected setups. Kinetic studies (e.g., monitoring by IR spectroscopy for N₂ evolution) help identify dominant mechanisms .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations model transition states for azide participation in cycloadditions or substitutions. For example, frontier molecular orbital (FMO) analysis predicts regioselectivity in Huisgen reactions. Validate models against experimental data (e.g., reaction yields, byproduct profiles) .

Q. How do steric and electronic effects influence substitution reactions at the bromine site?

The electron-withdrawing azide group activates the bromine for nucleophilic substitution but introduces steric hindrance. Compare reactivity with control compounds lacking the azide. Hammett plots using para-substituted analogs quantify electronic effects, while X-ray structures reveal steric constraints .

Data Contradictions and Resolution

- Synthesis Yields : reports 83% yields for analogous brominated indenes, but other methods (e.g., azide introduction via SNAr) may yield <50% due to competing side reactions. Resolution: Optimize leaving group ability (e.g., replace Br with OTf) or use phase-transfer catalysts .

- Enantioselectivity : While CAL-B achieves >95% ee in some cases, lower selectivity (70–80% ee) may occur with bulkier substrates. Resolution: Screen alternative hydrolases (e.g., CRL or PPL) or modify substrate steric profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.